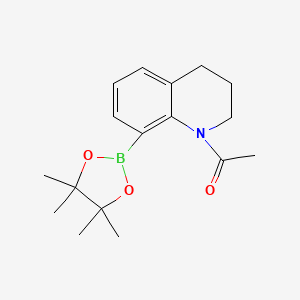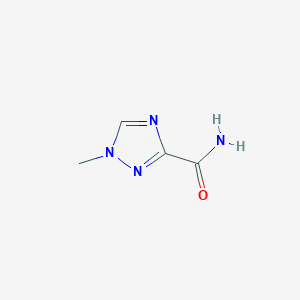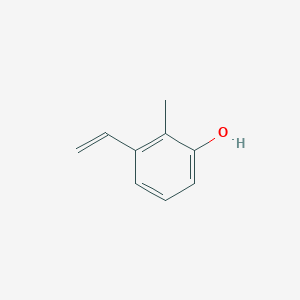
2-Methyl-3-vinylphenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methyl-3-vinylphenol is an organic compound belonging to the class of phenols It is characterized by a hydroxyl group (-OH) attached to an aromatic ring, which also contains a vinyl group (-CH=CH2) and a methyl group (-CH3)
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 2-Methyl-3-vinylphenol can be synthesized through various methods. One common approach involves the ethenolysis of cardanol, a natural oil derived from cashew nut shell liquid. This process converts cardanol to 3-non-8-enylphenol, followed by isomerizing ethenolysis to yield 3-vinylphenol . The reaction typically employs dichloromethane (DCM) as a solvent, although greener alternatives like 2-methyl tetrahydrofuran can also be used .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale chemical processes that optimize yield and minimize waste. The use of catalysts, such as iron porphyrin, can enhance the efficiency of the hydroxyamination step, leading to higher yields of the desired product .
Analyse Chemischer Reaktionen
Types of Reactions: 2-Methyl-3-vinylphenol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinones.
Reduction: The vinyl group can be reduced to an ethyl group.
Substitution: Electrophilic aromatic substitution reactions can occur at the aromatic ring.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas (H2) are effective.
Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2) are frequently employed.
Major Products Formed:
Oxidation: Quinones and related compounds.
Reduction: Ethyl-substituted phenols.
Substitution: Halogenated phenols and other substituted derivatives.
Wissenschaftliche Forschungsanwendungen
2-Methyl-3-vinylphenol has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism by which 2-Methyl-3-vinylphenol exerts its effects involves interactions with various molecular targets and pathways. For instance, its antioxidant properties are attributed to the ability of the phenolic hydroxyl group to scavenge reactive oxygen species (ROS), thereby preventing oxidative damage . Additionally, the vinyl group can participate in polymerization reactions, contributing to the formation of complex polymeric structures.
Vergleich Mit ähnlichen Verbindungen
3-Vinylphenol: Lacks the methyl group, making it less hydrophobic.
2-Methylphenol (o-Cresol): Lacks the vinyl group, resulting in different reactivity.
4-Methylphenol (p-Cresol): The methyl group is positioned differently, affecting its chemical behavior.
Uniqueness: 2-Methyl-3-vinylphenol is unique due to the presence of both a vinyl group and a methyl group on the aromatic ring. This combination imparts distinct chemical properties, such as increased hydrophobicity and reactivity, making it a valuable compound for various applications .
Eigenschaften
Molekularformel |
C9H10O |
|---|---|
Molekulargewicht |
134.17 g/mol |
IUPAC-Name |
3-ethenyl-2-methylphenol |
InChI |
InChI=1S/C9H10O/c1-3-8-5-4-6-9(10)7(8)2/h3-6,10H,1H2,2H3 |
InChI-Schlüssel |
WOOIWZFSSZZIDE-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=CC=C1O)C=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


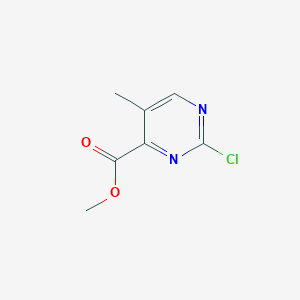
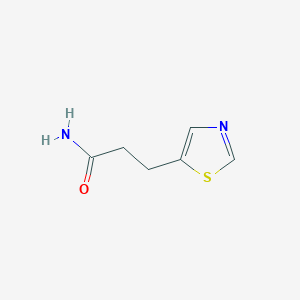
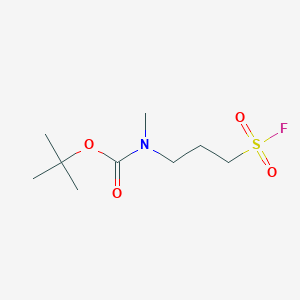

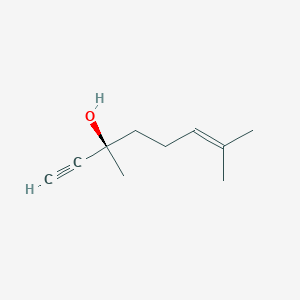
![(3aS,7aS)-octahydrofuro[2,3-c]pyridine](/img/structure/B12966668.png)


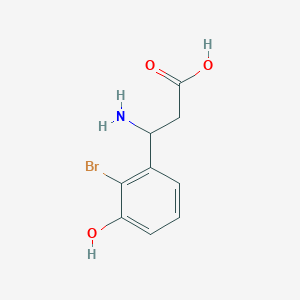
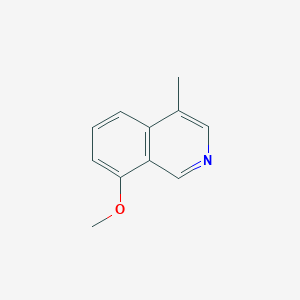
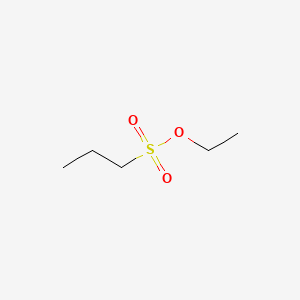
![5-(Difluoromethoxy)-1'-methylspiro[indoline-3,4'-piperidine]](/img/structure/B12966704.png)
